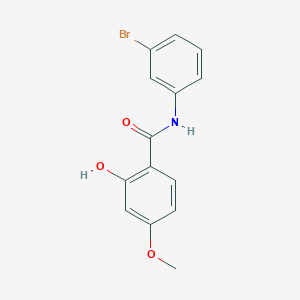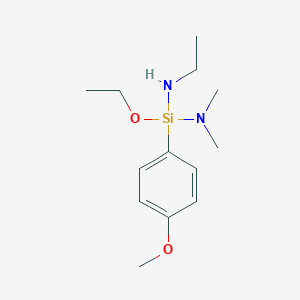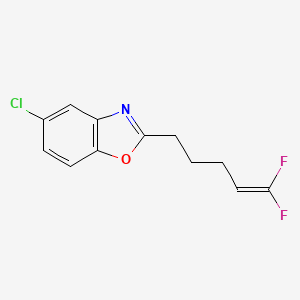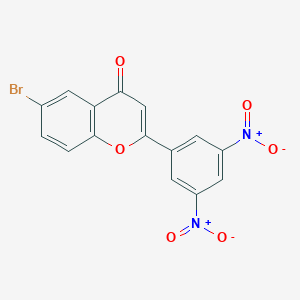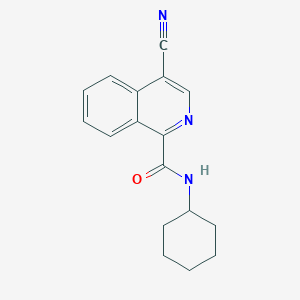
4-Cyano-N-cyclohexylisoquinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-N-cyclohexylisoquinoline-1-carboxamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-cyclohexylisoquinoline-1-carboxamide typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through various methods, including the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with acid chlorides.
Introduction of Cyano Group: The cyano group can be introduced through a cyanation reaction, often using reagents such as copper(I) cyanide or potassium cyanide in the presence of a suitable catalyst.
N-Cyclohexylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-cyclohexylisoquinoline-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Cyano-N-cyclohexylisoquinoline-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyano-N-cyclohexylisoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various biological activities.
Isoquinoline: A structural isomer of quinoline with similar chemical properties and applications.
Quinolones: A class of synthetic antibiotics with a quinoline core structure, known for their antibacterial activity.
Uniqueness
4-Cyano-N-cyclohexylisoquinoline-1-carboxamide is unique due to its specific structural features, such as the presence of a cyano group and a cyclohexyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
918949-03-8 |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
4-cyano-N-cyclohexylisoquinoline-1-carboxamide |
InChI |
InChI=1S/C17H17N3O/c18-10-12-11-19-16(15-9-5-4-8-14(12)15)17(21)20-13-6-2-1-3-7-13/h4-5,8-9,11,13H,1-3,6-7H2,(H,20,21) |
InChI Key |
LYWYYZGXFYXVGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NC=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(9-Oxo-9H-xanthene-2-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14193880.png)
![Propanamide,N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-3,3,3-trifluoro-2-hydroxy-2-Methyl-,(2R)-](/img/structure/B14193881.png)
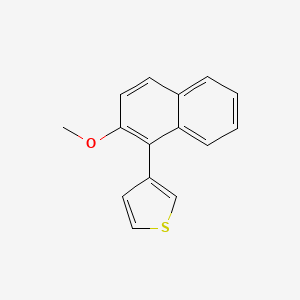
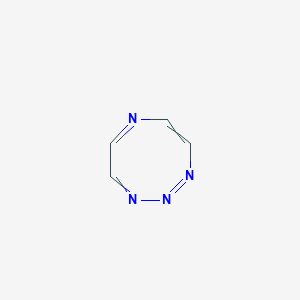
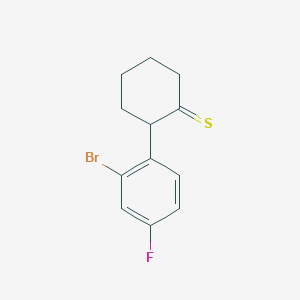
![1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14193908.png)
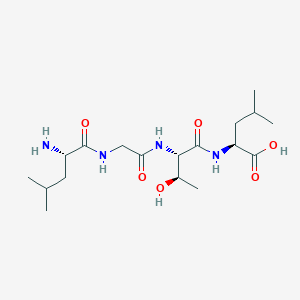
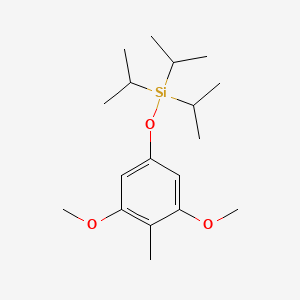
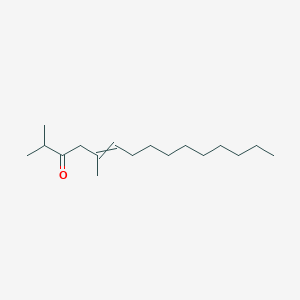
![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)
